molecular formula C21H41NO4S B12931787 N-Methyl-N-oleoyltaurine CAS No. 97-80-3

N-Methyl-N-oleoyltaurine

Cat. No.: B12931787
CAS No.: 97-80-3
M. Wt: 403.6 g/mol
InChI Key: GXJQMKFJQFGQKV-KHPPLWFESA-N
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Description

Contextualization as an Endogenous Lipid Messenger

There is no scientific evidence to date that characterizes N-Methyl-N-oleoyltaurine as an endogenous lipid messenger. An endogenous messenger is a substance produced within an organism that transmits signals to carry out physiological processes. In contrast, research on this compound has focused on its role as a synthetic surfactant and its biodegradation by bacteria that can utilize it as a source of carbon or nitrogen. biocrick.comd-nb.info

However, its unmethylated counterpart, N-oleoyltaurine , is a well-documented endogenous lipid messenger. pnas.orgnih.govmedchemexpress.com N-oleoyltaurine belongs to a class of bioactive lipids that are synthesized within the body and participate in regulating various physiological functions. pnas.orgpnas.org For instance, research has shown that N-acyl taurines (NATs), including N-oleoyltaurine, are involved in the regulation of glucose homeostasis and can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in metabolic control. pnas.orgnih.govresearchgate.net These findings highlight the crucial role of the core taurine (B1682933) and fatty acid structure in biological signaling, a function not attributed to the synthetically methylated form.

Classification within the N-Acyl Taurine (NAT) Lipid Family

Chemically, this compound is a derivative of the N-Acyl Taurine (NAT) family. This family consists of amphipathic molecules where a fatty acid is linked to the amino group of taurine via an amide bond. pnas.orgresearchgate.net The fatty acid component can vary in length and degree of saturation, leading to a wide diversity of NAT molecules with different biological activities. researchgate.net

The discovery of NATs as a class of endogenous metabolites was significantly advanced by studies on mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation. pnas.orgnih.gov This led to the identification of numerous NATs in various tissues, including the brain, liver, and skin. pnas.orgmedchemexpress.compnas.org N-oleoyltaurine (C18:1 NAT) has been identified as the most abundant NAT species in human plasma. pnas.orgnih.govresearchgate.net Other endogenous NATs that have been identified in mammals include those derived from palmitic acid, stearic acid, and arachidonic acid. pnas.orgresearchgate.net

Table 1: Comparison of Selected N-Acyl Taurines (NATs)

Compound Name Acyl Chain Natural Occurrence Known Biological Roles
N-Oleoyltaurine Oleic Acid (18:1) Endogenous; most abundant NAT in human plasma. pnas.orgnih.govresearchgate.net Improves glucose tolerance, stimulates GLP-1 secretion, activates TRPV1 and TRPV4 channels. pnas.orgmedchemexpress.com
N-Arachidonoyltaurine Arachidonic Acid (20:4) Endogenous; found in brain and other tissues. medchemexpress.comresearchgate.net Activates TRPV1 and TRPV4 calcium channels, may influence insulin (B600854) release. medchemexpress.comresearchgate.net
N-Palmitoyltaurine Palmitic Acid (16:0) Endogenous. Less characterized, but part of the endogenous NAT profile.
N-Stearoyltaurine Stearic Acid (18:0) Endogenous; levels change during skin wound healing. pnas.org Potential role in skin repair processes. pnas.org
This compound Oleic Acid (18:1) with N-Methyl group Synthetic. biocrick.comd-nb.info Surfactant in commercial products; not an endogenous messenger. biocrick.comd-nb.info

Position within the Endocannabinoidome and Related Lipid Signaling Systems

Given that this compound is a synthetic compound, it does not have a recognized position within the endocannabinoidome or related endogenous lipid signaling systems. biocrick.comd-nb.info

The endocannabinoidome (eCBome) is an expanded concept of the classical endocannabinoid system (ECS). mdpi.comresearchgate.net The classical ECS comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide (B1667382) and 2-AG), and the enzymes for their synthesis and degradation. mdpi.commdpi.com The eCBome broadens this system to include a larger suite of related lipid mediators, their metabolic enzymes, and their molecular targets, which include receptors like PPARs, GPR55, and TRPV channels. mdpi.comresearchgate.net

The N-Acyl Taurine (NAT) family, as endogenous lipid messengers, are considered part of this expanded endocannabinoidome. researchgate.net Their chemical similarity to endocannabinoids, their shared degradation enzyme (FAAH), and their activity on eCBome-related receptors (like TRPV channels) justify their inclusion. medchemexpress.compnas.orgresearchgate.net The signaling activities of NATs, such as N-oleoyltaurine, contribute to the complex network of lipid-based signaling that regulates a vast array of physiological processes, including pain, inflammation, metabolism, and mood. pnas.orgpnas.orgmdpi.com

Table 2: Key Components of the Endocannabinoidome (eCBome)

Component Category Examples Role in the System
Classical Endocannabinoids Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) Primary endogenous ligands for CB1 and CB2 receptors. mdpi.commdpi.com
eCBome Receptors CB1, CB2, TRPV1, GPR55, GPR119, PPARs Molecular targets that bind lipid mediators and initiate cellular responses. mdpi.com
eCBome Lipid Mediators Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA), N-Acyl Taurines (NATs) , N-Acyl Glycines Expanded family of signaling lipids that interact with eCBome receptors. researchgate.net
Metabolic Enzymes FAAH, MAGL, NAPE-PLD, DAGL Enzymes responsible for the synthesis and degradation of eCBome mediators, regulating their tissue levels. mdpi.com

Properties

CAS No.

97-80-3

Molecular Formula

C21H41NO4S

Molecular Weight

403.6 g/mol

IUPAC Name

2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C21H41NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26)/b11-10-

InChI Key

GXJQMKFJQFGQKV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O

Related CAS

39388-01-7 (Parent)

Origin of Product

United States

Biosynthesis and Endogenous Regulation of N Methyl N Oleoyltaurine

Enzymatic Synthesis Pathways of N-Acyl Taurines

The formation of N-acyl taurines, including the precursor to N-Methyl-N-oleoyltaurine, is catalyzed by specific N-acyltransferases. These enzymes facilitate the conjugation of a fatty acyl-CoA, such as oleoyl-CoA, with taurine (B1682933). Two key enzymes have been identified to play significant roles in this process in vitro. pnas.org

Role of Peroxisomal Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1)

Peroxisomal Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1) is a key enzyme in the synthesis of N-acyl taurines. tudublin.ienih.gov Located in the peroxisomes, ACNAT1 demonstrates the ability to conjugate long-chain and very-long-chain fatty acids to taurine. tudublin.ienih.govtudublin.ie This enzyme exhibits specificity for taurine, as it does not show conjugating activity with glycine (B1666218). tudublin.ienih.gov The expression of ACNAT1 is most prominent in the liver and kidneys. tudublin.ienih.gov ACNAT1 represents a crucial component of a pathway for the production of N-acyl taurines, which can then act as signaling molecules. tudublin.ienih.govpnas.org

Involvement of Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) is another enzyme implicated in the synthesis of N-acyl taurines. pnas.orgnih.gov Primarily known for its role in conjugating bile acids to glycine and taurine in the liver, BAAT's function is critical for bile acid metabolism and lipid absorption. uniprot.orgwikipedia.orgbiorxiv.orgwikipedia.org Recent studies have expanded the known substrates for BAAT, identifying it as a hepatic synthase for N-acyl taurines, particularly those containing polyunsaturated fatty acids (PUFAs). nih.gov In mouse models, the absence of BAAT leads to a significant reduction in biliary PUFA-containing NATs, confirming its role in their in vivo synthesis. nih.gov This suggests that BAAT contributes to the diversity of the endogenous N-acyl taurine pool.

Metabolic Deactivation and Hydrolysis of this compound

The biological activity of N-acyl taurines is tightly controlled through metabolic degradation. The primary enzyme responsible for the hydrolysis of these lipids is Fatty Acid Amide Hydrolase (FAAH).

Function of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that catabolizes a variety of bioactive fatty acid amides. nih.govnih.gov This includes not only N-acyl taurines but also N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (B1667382). nih.govnih.govnih.gov FAAH-mediated hydrolysis breaks down N-acyl taurines into their constituent fatty acid and taurine, thereby terminating their signaling functions. The inhibition of FAAH, either pharmacologically or genetically, leads to a significant and rapid accumulation of N-acyl taurines in various tissues, including the liver and kidneys. nih.govscispace.com This highlights the central role of FAAH in regulating the endogenous levels of this class of lipids. nih.gov

Genetically Engineered Models for Selective NAT Elevation (e.g., FAAH-S268D Mouse Model)

To disentangle the distinct physiological roles of N-acyl taurines from N-acylethanolamines, researchers have developed genetically engineered mouse models. pnas.orgnih.gov A notable example is the FAAH-S268D knock-in mouse. pnas.orgnih.gov This model harbors a single amino acid substitution in the FAAH enzyme that selectively impairs its ability to hydrolyze N-acyl taurines while preserving its activity towards N-acylethanolamines. pnas.orgnih.govresearchgate.net Consequently, FAAH-S268D mice exhibit substantially elevated levels of various N-acyl taurines in their tissues and plasma, without concurrent changes in NAE levels. pnas.orgnih.govresearchgate.net This specific elevation of the N-acyl taurine population provides a valuable in vivo tool for investigating their unique biological functions. pnas.orgresearchgate.net

Endogenous Occurrence and Dynamic Regulation

N-acyl taurines have been identified in various tissues in both rodents and humans. pnas.org Their levels are not static and are subject to dynamic regulation, reflecting the metabolic state of the organism. N-oleoyl taurine, the precursor to this compound, is the most abundant N-acyl taurine found in human plasma. pnas.orgnih.gov

The dynamic nature of N-acyl taurine levels is evident from studies involving FAAH inhibition. Pharmacological inactivation of FAAH can cause a more than 100-fold increase in certain N-acyl taurine species in the liver within a few hours. pnas.org This rapid turnover indicates a highly active and continuous pathway of NAT metabolism. nih.govscispace.com In FAAH knockout mice, there are significant elevations of N-acyl taurines in peripheral tissues like the liver and kidneys, with a particular enrichment of polyunsaturated acyl chains. nih.govscispace.com

Below is a table summarizing the key enzymes involved in the biosynthesis and degradation of N-acyl taurines.

Enzyme Function Location Substrates Products
ACNAT1 Synthesis of N-acyl taurinesPeroxisomesLong-chain acyl-CoAs, TaurineN-acyl taurines, Coenzyme A
BAAT Synthesis of N-acyl taurines and bile acid conjugationLiverAcyl-CoAs (especially PUFA-CoAs), Bile acid-CoAs, Taurine, GlycineN-acyl taurines, Conjugated bile acids, Coenzyme A
FAAH Hydrolysis of N-acyl taurinesIntracellular membranesN-acyl taurines, N-acylethanolaminesFatty acids, Taurine, Ethanolamine

The following table details the impact of genetic modifications on FAAH on the levels of N-acyl taurines and N-acylethanolamines.

Model Genetic Modification Effect on NAT Hydrolysis Effect on NAE Hydrolysis Resulting NAT Levels Resulting NAE Levels
FAAH Knockout Deletion of the FAAH geneAbolishedAbolishedSubstantially ElevatedSubstantially Elevated
FAAH-S268D Single point mutation (S268D)Selectively DisruptedUnchangedSubstantially ElevatedUnchanged

Tissue and Biofluid Distribution

This compound and other related N-acyl taurines have been identified in various tissues and biofluids throughout the body, indicating a widespread signaling role.

Plasma: N-oleoyl taurine (C18:1 NAT), the non-methylated precursor, is the most abundant NAT species found in human plasma. nih.govpnas.orgresearchgate.net Its presence in circulation allows it to act systemically.

Pancreatic Islets: N-acyl taurines have been detected in pancreatic β-cells. nih.gov Research has shown that an accumulation of these lipoamino acids was observed in dysfunctional β-cells in vitro. researchgate.net Furthermore, studies using MALDI imaging have directly identified N-acyl taurines within Langerhans islets in pancreatic tissues of both humans and mice. nih.gov

Kidney: The kidneys are one of the sites where N-acyl taurines are commonly found. researchgate.net

Central Nervous System (CNS): N-acyl taurines are recognized as being present in the central nervous system, where they can act as endogenous lipid messengers. researchgate.net

Liver: The liver is a primary site for the biosynthesis of N-acyl taurines. nih.gov The enzyme responsible for synthesizing the N-acyl taurine backbone, BAAT, is localized in the liver, leading to the presence of these compounds within hepatic tissue. nih.gov

Table 1: Distribution of N-acyl taurines (including this compound) in Selected Tissues and Biofluids

Tissue/BiofluidPresence ConfirmedKey Findings
Plasma YesN-oleoyl taurine is the most abundant species in human plasma. nih.govpnas.orgresearchgate.net
Pancreatic Islets YesAccumulate in dysfunctional β-cells; detected directly in islets. researchgate.netnih.gov
Kidney YesRecognized as a site where N-acyl taurines are commonly found. researchgate.net
Central Nervous System YesServe as endogenous lipid messengers in the CNS. researchgate.net
Liver YesA primary site of biosynthesis via the enzyme BAAT. nih.gov

Modulatory Effects of Physiological and Pathophysiological States

The endogenous levels of this compound and related N-acyl taurines are dynamic and can be significantly altered by various physiological and disease states, particularly those related to metabolism.

Diabetic Conditions: The metabolism of N-acyl taurines is notably altered in the context of type 2 diabetes (T2D). An accumulation of N-acyl taurines has been observed in pancreatic β-cells, which was found to provoke insulin (B600854) secretion. nih.gov This enhanced secretion, combined with an arrest of insulin synthesis, contributes to β-cell dysfunction in T2D. nih.gov Conversely, studies in mouse models show that chronic elevation of endogenous NATs can lead to heightened insulin sensitivity. nih.govpnas.org Exogenously administered N-oleoyl taurine improves glucose tolerance and stimulates the secretion of the antidiabetic hormone glucagon-like peptide-1 (GLP-1). nih.govpnas.orgresearchgate.net

Dietary Interventions: Diet can influence the levels of N-acyl taurines. For instance, dietary supplementation with omega-3 fatty acids, a class of polyunsaturated fatty acids (PUFAs), has been shown to increase the corresponding N-acyl taurines in both mice and humans. nih.gov This suggests that the availability of specific fatty acid substrates can directly impact the biosynthesis of their respective N-acyl taurine counterparts.

Table 2: Modulation of N-acyl taurine Levels by Different States

StateEffect on N-acyl taurine LevelsAssociated Outcome
Type 2 Diabetes (Pancreatic β-cells) AccumulationProvokes insulin secretion, contributing to β-cell dysfunction. nih.gov
Elevated Endogenous NATs (Systemic) Increased LevelsCorrelates with heightened insulin sensitivity and GLP-1 secretion. nih.govpnas.org
Dietary PUFA Supplementation Increased Levels of cognate NATsDemonstrates that precursor availability modulates NAT levels. nih.gov

Molecular Targets and Cellular Mechanisms of N Methyl N Oleoyltaurine Action

G Protein-Coupled Receptor (GPR) Agonism

N-acyl taurines have been identified as endogenous ligands for certain G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.

Activation of GPR119 Signaling

N-oleoyl taurine (B1682933) (C18:1 NAT) is a recognized agonist of G protein-coupled receptor 119 (GPR119). pnas.orgresearchgate.net GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. nih.gov The activation of GPR119 by agonists like N-oleoyl taurine stimulates a Gαs-protein signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. pnas.orgnih.gov This elevation in cAMP is a key signaling event that promotes the secretion of glucoregulatory hormones, such as glucagon-like peptide-1 (GLP-1). pnas.org Studies using Chinese Hamster Ovary (CHO) cells stably transfected with mouse GPR119 have demonstrated the ability of C18:1 NAT to stimulate cAMP synthesis, confirming its role as a GPR119 agonist. pnas.org

GPR119 Agonist Activity
CompoundTargetAssayResult (EC₅₀)
N-oleoyl taurine (C18:1 NAT)Mouse GPR119cAMP Synthesis~10 µM
AR231453 (Synthetic Agonist)Mouse GPR119cAMP Synthesis~1 µM
Oleoylethanolamide (OEA)Mouse GPR119cAMP Synthesis~5 µM

Transient Receptor Potential (TRP) Channel Modulation

Beyond GPCRs, N-acyl taurines also directly interact with and modulate the activity of specific members of the Transient Receptor Potential (TRP) family of ion channels.

Agonistic Activity at TRPV1 and TRPV4 Channels

N-acyl taurines, including N-arachidonoyl taurine and N-oleoyl taurine, have been shown to function as endogenous agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govpnas.orgnih.gov TRPV1 is a non-selective cation channel known for its role in detecting a variety of physical and chemical stimuli. frontiersin.org The activation of TRPV1 by NATs contributes to their biological effects in various tissues. nih.govpnas.org For instance, the effects of N-arachidonoyl taurine on synaptic transmission in the prefrontal cortex are mediated through TRPV1 activation. frontiersin.org Furthermore, some evidence suggests that N-oleoyl taurine may also activate the TRPV4 channel. labclinics.comdiva-portal.org

Regulation of Intracellular Calcium Homeostasis

The activation of TRPV1 and TRPV4 channels, which are permeable to cations including calcium (Ca²⁺), directly impacts intracellular calcium homeostasis. frontiersin.org Agonistic activity by N-acyl taurines at these channels leads to an influx of extracellular calcium, causing a transient increase in cytosolic Ca²⁺ concentrations. nih.govpnas.org Studies on pancreatic β-cell lines have demonstrated that treatment with N-oleoyl taurine and N-arachidonoyl taurine induces a high frequency of calcium oscillations. nih.gov This modulation of intracellular calcium levels is a critical signaling mechanism that triggers downstream cellular processes, such as the secretion of hormones and neurotransmitters. nih.govcdnsciencepub.com

Receptor Tyrosine Kinase Pathway Crosstalk

Emerging research indicates that the signaling pathways initiated by N-acyl taurines can intersect with those of receptor tyrosine kinases, a class of high-affinity cell surface receptors for many polypeptide growth factors.

Biological Roles of N Methyl N Oleoyltaurine in Preclinical Models and in Vitro Systems

Metabolic Homeostasis Regulation

N-acyl taurines are recognized as a class of endogenous lipid messengers that play a crucial role in maintaining metabolic balance. Studies involving the broader class of NATs, and specifically N-oleoyl taurine (B1682933), have highlighted their influence on glucose metabolism, hormone secretion, and energy balance.

Preclinical studies have demonstrated that N-acyl taurines can significantly improve glucose homeostasis. In mouse models, the administration of N-oleoyl taurine has been shown to enhance glucose tolerance. nih.gov This effect is linked to the broader role of NATs in improving insulin (B600854) sensitivity. nih.gov Research using an engineered mouse model with selectively elevated levels of NATs revealed that these lipids correlate with heightened insulin sensitivity. nih.gov This suggests that N-oleoyl taurine, and potentially N-Methyl-N-oleoyltaurine, may act as signaling molecules that help regulate the body's response to glucose.

Table 1: Summary of Metabolic Effects of N-oleoyl taurine in Preclinical Models

ParameterModelObserved EffectReference
Glucose ToleranceMouseImproved nih.gov
Insulin SensitivityMouseHeightened nih.gov
Food IntakeMouseDecreased nih.gov
GLP-1 SecretionMouseStimulated nih.gov
Glucagon SecretionMouseStimulated nih.gov

N-oleoyl taurine has been identified as a potent stimulator of key metabolic hormones. In murine models, it has been shown to augment the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is critical for postprandial glucose control, as it enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner. The stimulation of GLP-1 is believed to be one of the primary mechanisms through which N-oleoyl taurine improves glucose tolerance. nih.gov Furthermore, studies have also indicated that N-oleoyl taurine can stimulate the secretion of glucagon. nih.gov

While the direct effects of this compound or N-oleoyl taurine on hepatic metabolism in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) are not extensively detailed in the available research, the role of their parent compound, taurine, has been investigated. Taurine has been shown to reduce liver damage in rat models of NAFLD. nih.gov Given that N-acyl taurines are metabolites of taurine, it is plausible that they may also play a role in hepatic lipid metabolism and inflammatory pathways, though further specific research is required to establish this link.

Cellular Proliferation and Survival Modulation

Beyond metabolic control, certain N-acyl taurines have been investigated for their effects on cell growth and survival, particularly in the context of cancer.

In vitro studies have demonstrated that N-oleoyl taurine possesses anti-proliferative properties against specific cancer cell lines. Research on the human prostate adenocarcinoma cell line, PC-3, revealed that treatment with N-oleoyl taurine led to a significant reduction in cell proliferation. tudublin.ienih.gov This effect was observed even at low micromolar concentrations. tudublin.ienih.gov The mechanism appears to involve alterations in the cell cycle, with N-oleoyl taurine treatment leading to an increase in the sub-G1 population, which is indicative of apoptosis, and a decrease in the number of cells in the S-phase. tudublin.ienih.gov

The anti-proliferative effects of N-oleoyl taurine are not limited to prostate cancer cells. Studies on the human breast adenocarcinoma cell line, MCF-7, have also shown a reduction in cell proliferation upon treatment. N-oleoyl taurine was found to be more potent in reducing the proliferation of MCF-7 cells compared to another N-acyl taurine, N-arachidonoyl taurine. researchgate.netresearchgate.net

Table 2: Anti-proliferative Effects of N-oleoyl taurine on Cancer Cell Lines

Cell LineCancer TypeKey FindingsReference
PC-3Prostate CarcinomaSignificant reduction in proliferation; Increased number of cells in sub-G1 phase (apoptosis); Lower number of cells in S-phase. tudublin.ienih.gov
MCF-7Breast AdenocarcinomaReduced cell proliferation; Found to be more potent than N-arachidonoyl taurine in this cell line. researchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Current scientific literature accessible through comprehensive searches does not provide direct evidence to suggest that this compound induces apoptosis or cell cycle arrest in preclinical models or in vitro systems. While the induction of apoptosis and the regulation of the cell cycle are critical areas of investigation for many bioactive lipids, specific studies detailing these mechanisms for this compound are not presently available.

Tissue Repair and Regeneration Processes

The role of N-acyl taurines (NATs) in tissue repair, particularly in the context of skin wound healing, has been a subject of investigation. However, the specific contribution of N-oleoyltaurine, and by extension this compound, appears to be distinct from other members of this lipid family.

Acceleration of Wound Healing in Murine Models

Studies on wound healing in murine models have shown that the levels of certain endogenous N-acyl taurines fluctuate significantly during the repair process. For instance, the levels of N-tetracosanoyl-taurine (NAT 24:0) and N-eicosanoyl-taurine (NAT 20:0) markedly decrease at the wound margins immediately following injury and increase as healing commences. nih.govpnas.orgnih.gov Local administration of these specific synthetic NATs has been demonstrated to accelerate wound closure in mice. nih.govnih.gov

In contrast, within the same studies, the levels of N-oleoyl-taurine (NAT 18:1) were observed to remain unaltered throughout the wound healing process. nih.gov This finding suggests that N-oleoyl-taurine may not be a primary endogenous mediator in the acceleration of wound repair in these models, unlike other saturated long-chain NATs. Research specifically examining the effects of exogenous this compound administration in murine wound healing models is not currently available.

Stimulation of Repair Responses in Human Keratinocytes and Fibroblasts

In vitro studies utilizing primary cultures of human keratinocytes and fibroblasts have shown that certain N-acyl taurines can stimulate cellular responses associated with tissue repair. The application of synthetic NATs, such as NAT (24:0) and NAT (20:0), has been shown to stimulate motogenesis in human keratinocytes and differentiation in human fibroblasts. nih.govpnas.orgnih.gov This mechanism is thought to involve the tyrosine phosphorylation of the epidermal growth factor receptor and an increase in intracellular calcium levels. nih.govnih.gov

Consistent with the findings in murine models, the direct role of N-oleoyltaurine in stimulating these specific repair responses in human keratinocytes and fibroblasts has not been established in the available literature. Further research is required to determine if this compound exhibits any activity in these in vitro systems.

Interactions with Membrane Dynamics and Transport

The interaction of lipid molecules with cell membranes is fundamental to their biological activity. However, specific research detailing the interactions of this compound with membrane dynamics and its potential to modulate transport across cell membranes is not available in the current body of scientific literature.

Modulation of Transport Across Cell Membranes

There is no direct evidence from preclinical or in vitro studies to indicate that this compound modulates transport across cell membranes. The mechanisms by which various molecules are transported across cellular membranes are complex and highly regulated. While the amphipathic nature of this compound suggests potential interactions with the lipid bilayer, experimental data to support a role in modulating membrane transport is currently lacking.

Advanced Methodologies for N Methyl N Oleoyltaurine Research

Analytical Techniques for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of bioactive lipids like N-Methyl-N-oleoyltaurine. This is due to its high sensitivity, specificity, and ability to quantify compounds in complex biological samples.

Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle columns, offer faster analysis times and improved resolution compared to traditional HPLC. When coupled with a triple quadrupole (QqQ) mass spectrometer using electrospray ionization (ESI), it provides a robust platform for the targeted quantification of N-acyl taurines (NATs), a class of lipids that includes this compound.

A validated UPLC-ESI-QqQ method has been developed for the identification and quantification of several NATs in biological tissues. nih.gov This method utilizes a BEH C18 column for chromatographic separation and monitors specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure specificity. nih.gov For related N-acyl taurines, diagnostic product ions at m/z 80 and m/z 107 are typically monitored. nih.gov

Table 1: Example UPLC-ESI-QqQ Method Parameters for N-Acyl Taurine (B1682933) Analysis This table is based on a validated method for a class of compounds including N-oleoyl taurine, a closely related analogue.

ParameterCondition
LC System UPLC
Column BEH C18
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ)
Analysis Mode Multiple Reaction Monitoring (MRM)
Diagnostic Product Ions m/z 80, m/z 107

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. For this compound and related compounds, this often involves liquid-liquid extraction or solid-phase extraction from the biological matrix.

In some cases, derivatization is employed to enhance the chromatographic properties or ionization efficiency of an analyte. While direct analysis of this compound is often feasible with sensitive LC-MS/MS systems, derivatization strategies are sometimes necessary, particularly for its precursors or when using less sensitive detectors. For instance, N-methyltaurine, a precursor, has a low extinction coefficient, necessitating pre-column derivatization with agents like 2,4-dinitrofluorobenzene (DNFB) to form a colorimetric derivative for HPLC-UV analysis. morressier.com Another common strategy for compounds with amino groups is derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which introduces a highly hydrophobic tag, improving retention in reversed-phase chromatography and enhancing MS detection. nih.gov

Validation is essential to ensure that an analytical method is reliable and suitable for its intended purpose. iupac.org For the UPLC-ESI-QqQ analysis of N-acyl taurines, methods are typically validated for several key parameters. nih.gov

Specificity: This is assessed by monitoring specific MRM ion transitions and confirming the ratio of product ions, ensuring that the signal corresponds only to the analyte of interest. nih.gov

Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a defined range. For a UPLC-MS/MS method for NATs, excellent linearity (R² ≥ 0.9996) was achieved in the range of 1-300 ng/ml. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For NATs, reported LOD and LOQ values were 0.3-0.4 ng/ml and 1 ng/ml, respectively. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are typically evaluated at multiple concentration levels, with intra-day and inter-day precision and accuracy required to be within an acceptable range. nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.

Table 2: Summary of Method Validation Parameters for N-Acyl Taurine Analysis via UPLC-MS/MS This table is based on a validated method for a class of compounds including N-oleoyl taurine, a closely related analogue.

ParameterResultReference
Linearity Range 1-300 ng/ml nih.gov
Correlation Coefficient (R²) ≥ 0.9996 nih.gov
Limit of Detection (LOD) 0.3-0.4 ng/ml nih.gov
Limit of Quantification (LOQ) 1 ng/ml nih.gov
Precision & Accuracy Within acceptable range nih.gov

HPLC with UV-Vis detection is a widely available and robust technique for the analysis of various compounds. While generally less sensitive than mass spectrometry, it is suitable for applications where analyte concentrations are higher, such as in the analysis of commercial surfactant preparations. morressier.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the separation of non-polar and moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Methods have been developed for the analysis of Sodium N-methyl-N-oleoyltaurate using RP-HPLC. sielc.com A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to control the ionization state of the analyte and improve peak shape. sielc.com For the analysis of residual precursors in commercial preparations, an isocratic RP-HPLC method has been developed using a mobile phase containing acetonitrile, methanol, n-hexane, and acetic acid. morressier.com

Table 3: Example RP-HPLC Method Conditions

ParameterCondition for N-Methyl-N-oleoyltaurate sielc.comCondition for Precursors (Oleic Acid) morressier.com
Column Newcrom R1 / C18YMC Pack ODS-AQ, 5 µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid95% (Acetonitrile/Methanol/n-Hexane/Acetic Acid in 90/8/2/0.2 ratio) and 5% Water
Mode Reversed-PhaseReversed-Phase (Isocratic)
Detector MS-compatible (with Formic Acid)UV-Vis

High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet-Visible (UV-Vis) Spectroscopy

Pre-column Derivatization Techniques for Enhanced Detection

The quantitative analysis of this compound and related N-acyl taurines (NATs) in biological matrices often necessitates highly sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique, but the inherent structure of taurine and its derivatives lacks a strong chromophore or fluorophore, making detection by UV-Vis or fluorescence detectors challenging at low concentrations. To overcome this limitation, pre-column derivatization is employed to attach a labeling agent to the analyte before its introduction into the HPLC system. This process significantly enhances detection sensitivity and selectivity.

The derivatization reaction typically targets the secondary amine group within the N-methyltaurine moiety of the molecule. Several reagents are commonly used for the derivatization of amino acids and related compounds, and their principles can be extended to NATs.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. While OPA is primarily for primary amines, its application can be adapted for secondary amines under specific conditions, though it is less common.

9-Fluorenylmethyl Chloroformate (FMOC): FMOC reacts with both primary and secondary amines to produce stable, fluorescent derivatives. This makes it a suitable reagent for this compound. The reaction is typically carried out in a borate (B1201080) buffer.

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary and secondary amines under alkaline conditions to form a colored and fluorescent product, which can be detected by both photodiode array (PDA) and fluorescence (FLD) detectors. nih.gov

The general workflow for pre-column derivatization involves mixing the sample extract with the derivatizing reagent solution and a buffer, allowing the reaction to proceed for a specific time at a controlled temperature, and then injecting the resulting derivative mixture into the HPLC system. Automation of this process using an autosampler can improve reproducibility and throughput. mdpi.com

Derivatization ReagentTarget Functional GroupDetection MethodAdvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescenceHigh sensitivity, rapid reaction
9-Fluorenylmethyl Chloroformate (FMOC)Primary and Secondary AminesFluorescenceReacts with secondary amines, stable derivatives
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Primary and Secondary AminesFluorescence / UV-Vis (PDA)Forms colored and fluorescent products

Synthetic Methodologies for this compound and Its Analogues

The predominant method for synthesizing this compound is based on the Schotten-Baumann reaction. This well-established acylation reaction involves the condensation of an amine with an acyl chloride under alkaline conditions. In this specific synthesis, the sodium salt of N-methyltaurine (methyl tauride sodium salt) is reacted with oleoyl (B10858665) chloride.

The reaction is typically carried out in an aqueous or mixed solvent system. The N-methyltaurine sodium salt is dissolved, and the oleoyl chloride is added gradually while maintaining a basic pH (typically between 9 and 11) through the concurrent addition of an alkali, such as sodium hydroxide. researchgate.net Temperature control is crucial to manage the exothermic reaction and prevent unwanted side reactions. The reaction proceeds as follows:

CH₃NHCH₂CH₂SO₃⁻Na⁺ + C₁₇H₃₃COCl → C₁₇H₃₃CON(CH₃)CH₂CH₂SO₃⁻Na⁺ + NaCl + H₂O

A key challenge with the Schotten-Baumann method is the formation of sodium chloride as a byproduct in equimolar amounts. nih.gov The presence of salt can affect the physical properties of the final product and may require additional purification steps, especially for research applications where high purity is required. nih.gov Despite this, the method is robust and widely used for the industrial production of N-acyl-N-methyltaurates. nih.govpnas.org

To create a more streamlined and potentially more environmentally friendly process, novel synthesis routes have been developed that start from taurine itself, rather than pre-synthesized N-methyltaurine. One such method involves a two-step, one-pot synthesis. nih.govnih.gov

Acylation of Taurine: In the first step, taurine is reacted with a fatty acyl chloride (e.g., oleoyl chloride) under alkaline conditions. This forms the corresponding N-acyltaurine sodium salt.

Methylation: Following the acylation, a methylating agent, such as dimethyl sulfate, is added directly to the reaction mixture, still under alkaline conditions. The N-acyltaurine intermediate is methylated on the nitrogen atom to yield the final N-acyl-N-methyltaurine product.

Acidification: The final step involves acidification of the reaction mixture, which causes the this compound to precipitate as a solid, allowing for its separation by filtration. nih.govnih.gov

This approach offers several advantages, including the use of readily available starting materials (taurine) and the ability to perform the entire reaction sequence in a single reactor, which is beneficial for industrial-scale production. The conditions are generally mild, avoiding the high temperatures and pressures required for some alternative synthetic pathways. nih.govnih.gov

In Vitro and In Vivo Research Models

The study of endogenous N-acyl taurines (NATs), including this compound, has been significantly advanced by the development of specific genetically engineered animal models. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for NATs as well as for another class of signaling lipids, the N-acylethanolamines (NAEs). nih.govnih.gov Standard FAAH knockout (FAAH-KO) mice exhibit elevations in both NATs and NAEs, making it difficult to attribute observed phenotypes to a single lipid class. nih.gov

To deconvolve the specific roles of NATs, an engineered mouse model was created with a single point mutation in the FAAH enzyme (S268D). researchgate.netnih.govnih.gov This FAAH-S268D variant selectively loses its ability to hydrolyze NATs while retaining its normal capacity to degrade NAEs. nih.govnih.gov Consequently, FAAH-S268D mice exhibit substantial, selective elevations in endogenous NATs against a background of normal NAE levels. nih.govnih.gov

This unique model has been instrumental in elucidating the physiological functions of NATs. Research using FAAH-S268D mice has demonstrated that chronic elevation of NATs is associated with improved glucose homeostasis, heightened insulin (B600854) sensitivity, and increased secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.gov These findings contrast with the insulin-resistant phenotype observed in conventional FAAH-KO mice, highlighting the divergent metabolic roles of NATs and NAEs. nih.gov

Mouse ModelEnzyme ActivityLipid ProfileKey Phenotype
FAAH Knockout (FAAH-KO)No FAAH activityElevated N-Acyl Taurines (NATs) & N-Acylethanolamines (NAEs)Insulin resistance, obesity
FAAH-S268DNo NAT hydrolysis; normal NAE hydrolysisSelectively elevated N-Acyl Taurines (NATs)Improved insulin sensitivity, increased GLP-1

Primary cell culture systems provide a controlled in vitro environment to investigate the cellular and molecular mechanisms of this compound and other NATs.

Human Keratinocytes and Fibroblasts: The role of NATs in skin biology has been explored using primary cultures of human keratinocytes and fibroblasts. Studies have shown that pharmacological or genetic disruption of FAAH, which leads to increased NAT levels, stimulates motogenesis (cell migration) in human keratinocytes and promotes the differentiation of human fibroblasts into myofibroblasts. nih.govnih.gov Furthermore, direct application of synthetic NATs to these cell cultures can stimulate repair-associated responses. nih.gov These effects appear to be mediated through mechanisms involving the phosphorylation of the epidermal growth factor receptor (EGFR) and increases in intracellular calcium, potentially involving the transient receptor potential vanilloid-1 (TRPV1) channel. nih.gov This research points to a significant role for FAAH-regulated NAT signaling in the control of skin wound healing. nih.gov

Pancreatic Beta Cells: The function of NATs in metabolic regulation has been investigated using pancreatic beta-cell lines (e.g., HIT-T15, INS-1) and isolated islets. nih.govnih.gov Studies have demonstrated that N-acyl taurines, including N-oleoyl taurine, can provoke insulin secretion from these cells. nih.govnih.gov The mechanism involves the induction of high-frequency calcium oscillations within the beta-cells. nih.gov This increase in intracellular calcium flux is a key trigger for insulin release. nih.gov Research suggests that the transient receptor potential vanilloid 1 (TRPV1) channel is involved in this response, although other receptors may also play a role. nih.gov The accumulation of NATs in pancreatic islets has been observed in diabetic models, suggesting their involvement in the pathophysiology of beta-cell function. pnas.orgnih.gov

Implementation of Organoid and Ex Vivo Tissue Culture Models

Organoid and ex vivo tissue culture models represent a significant advancement in biomedical research, providing more physiologically relevant systems for studying complex biological processes and disease states. Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of native organs. Ex vivo tissue cultures involve the maintenance and study of tissue samples directly obtained from an organism in a controlled laboratory environment. These models are increasingly utilized for applications ranging from developmental biology to drug discovery and personalized medicine.

While detergents and surfactants like this compound are generally cytotoxic and therefore not used during the growth and maintenance phases of organoid and ex vivo tissue cultures, they play a critical role in the subsequent analytical stages of research. The primary implementation of this compound in this context is for the lysis of cells and the solubilization of proteins from these complex 3D structures for downstream biochemical analysis.

Once an experiment is complete, researchers must often extract cellular components from the organoid or tissue slice to study the effects of a treatment or to characterize the model itself. This is where this compound serves as a valuable tool. Its surfactant properties are employed to disrupt cell membranes and release intracellular contents, including proteins. This step is crucial for preparing samples for a variety of analytical techniques, as detailed in the table below.

Application in Organoid/Ex Vivo Model Analysis Function of this compound Purpose
Protein Extraction Cell LysisDisrupts the lipid bilayer of cell membranes to release proteins into a soluble lysate.
Western Blotting Protein Solubilization & DenaturationEnsures that proteins, especially membrane-bound proteins, remain soluble in the sample buffer and are properly prepared for separation by gel electrophoresis.
Mass Spectrometry Sample PreparationAids in the solubilization and digestion of complex protein mixtures from the tissue or organoid, improving protein identification and quantification.
Immunoprecipitation (IP) Lysate PreparationUsed in the initial lysis buffer to solubilize target proteins and their binding partners from the cellular structure, facilitating their subsequent capture by antibodies.

The effective solubilization of proteins from these intricate, multi-layered models is essential for obtaining accurate and reproducible data. The choice of detergent is critical, and this compound, as a mild anionic surfactant, can be selected to efficiently extract proteins while minimizing denaturation, thereby preserving their immunoreactivity for assays like Western blotting.

Role of this compound as a Research Tool in Protein Biochemistry

In the field of protein biochemistry, surfactants and detergents are indispensable tools, and this compound (often used as its sodium salt, Sodium N-methyl-N-oleoyltaurate) is valued for its utility in a range of applications. morressier.com Its amphipathic nature, possessing both a hydrophobic oleoyl tail and a hydrophilic N-methyltaurine headgroup, allows it to interact favorably with proteins, particularly those that are difficult to study in aqueous solutions.

Solubilization and Stability

A primary challenge in protein biochemistry is the study of membrane proteins, which are embedded within the lipid bilayer of cells and are inherently insoluble in aqueous buffers. nih.govsigmaaldrich.com this compound is employed to extract these proteins from their native membrane environment. It works by forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous solvent and rendering the protein-detergent complex soluble. sigmaaldrich.com

Beyond initial solubilization, maintaining the stability of a purified protein is paramount for functional and structural studies. Proteins removed from their native environment are often prone to aggregation and precipitation. This compound helps to maintain protein stability in solution, preventing the formation of non-specific aggregates and ensuring that the protein remains in a monodisperse and active state, which is a prerequisite for techniques like NMR spectroscopy and crystallography. utsouthwestern.edu

Diagnostic Assays

The performance of diagnostic assays, particularly immunoassays like ELISA, often depends on the solubility, stability, and specific interactions of protein components (e.g., antibodies and antigens). morressier.com this compound is utilized in the buffers for these assays to enhance sensitivity and specificity. morressier.com Its functions in this context include:

Reducing Background Noise: By blocking non-specific binding sites on the assay surface, it minimizes false-positive signals.

Ensuring Analyte Solubility: It keeps protein antigens or antibodies in solution, ensuring they are available to participate in the specific binding reactions.

Preventing Aggregation: It maintains the stability of protein reagents, which can otherwise lead to high background issues or reduced assay performance. morressier.com

The quality of the this compound used is critical, as commercial preparations can contain unreacted starting materials like oleic acid or N-methyltaurine. morressier.com These impurities can negatively impact diagnostic assays by causing sample precipitation or high background, necessitating quality control methods like High-Performance Liquid Chromatography (HPLC) to ensure the purity of the surfactant prior to its use. morressier.com

The table below summarizes the key roles of this compound as a research tool in protein biochemistry.

Application Area Specific Role Biochemical Principle Reference
Protein Solubilization Extraction of membrane proteinsThe surfactant forms micelles around the hydrophobic domains of the protein, making it soluble in aqueous buffers. morressier.comnih.govsigmaaldrich.com
Protein Stability Prevention of aggregation and precipitationThe detergent molecules coat the protein, preventing protein-protein interactions that lead to aggregation. morressier.comutsouthwestern.edu
Diagnostic Assays Enhancing specificity and sensitivityReduces non-specific binding, maintains the solubility of protein reagents, and prevents high background issues. morressier.com
Quality Control A component in assay buffersIts purity is essential for reproducible and accurate assay results, requiring screening for residual impurities. morressier.com

Future Research Trajectories for this compound: A Translational Perspective

This compound, a synthetic compound, has garnered attention primarily for its surfactant properties in various industries. However, its potential biological activities and therapeutic applications remain a nascent field of scientific inquiry. This article delineates key future directions for research that could unlock the translational prospects of this compound, focusing on its biosynthesis and degradation, molecular targets, and potential roles in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.